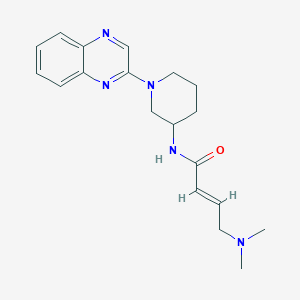

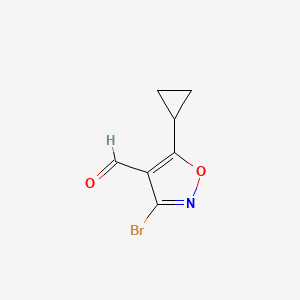

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including radical and cationic polymerization routes, as well as high-pressure hydrolysis and reduction reactions. For instance, the synthesis of 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane was achieved through both radical and cationic polymerization mechanisms, suggesting that similar methods could potentially be applied to the synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline . Additionally, the synthesis of 2-Chloro-4-aminophenol, a compound with a similar structure, was performed using high-pressure hydrolysis and reduction, followed by an addition reaction, which could be relevant for synthesizing the compound of interest .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various analytical techniques such as IR spectra and 1H NMR . These techniques could be employed to determine the structure of this compound, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The papers describe chemical reactions involving related compounds, such as the anodic fluorination of 4-(p-chlorophenylthio)methyl-1,3-dioxolan-2-one, which resulted in a fluorinated product that could be further converted into fluorinated allyl-alcohol and oxirane . This indicates that the compound of interest may also undergo similar fluorination reactions, potentially leading to a variety of fluorinated derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed, the properties of similar compounds can provide some insights. For example, the synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride involved reductive alkylation and alkylation reactions, which were carried out using commercially available reagents, suggesting that the compound of interest might also be synthesized using readily available materials . The overall yield and scalability of the method are also important considerations for the synthesis of new compounds.

Scientific Research Applications

Synthesis and Characterization of Polymers

- Polyurethane Cationomers with Anil Groups : Research by Buruianǎ et al. (2005) focused on the synthesis of polyurethane cationomers using o-hydroxy Schiff bases, including compounds related to 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline. These cationomers exhibit fluorescent properties and photochromic behavior due to the salicylideneanil units, highlighting their potential in creating polymeric films with unique optical properties. The study explored the excited state intramolecular proton-transfer process (ESIPT) and the formation of cis- and trans-keto isomers as intermediate compounds, leading to a keto tautomer with a large Stokes shifted emission (Buruianǎ et al., 2005).

Electrochemical Synthesis and Applications

- Electrochemical Synthesis of Novel Polymers : Shahhosseini et al. (2016) synthesized a novel polymer based on a related monomer, demonstrating its successful application as a counter electrode in dye-sensitized solar cells. This work emphasized the optimized electrochemical synthesis conditions to prepare high conducting and porous polymers, resulting in an energy conversion efficiency significantly greater than that of traditional Pt counter electrodes, showcasing the monomer's utility in renewable energy technologies (Shahhosseini et al., 2016).

Organic Synthesis and Medicinal Chemistry

- Quinazolinone Derivatives : Habib et al. (2013) explored the synthesis of novel quinazolinone derivatives using primary aromatic amines, including aniline and its derivatives, demonstrating the potential of these compounds in antimicrobial activity. This research underscores the versatility of aromatic amines in synthesizing compounds with significant biological activities, opening pathways for the development of new therapeutic agents (Habib et al., 2013).

Environmental Applications

- Aniline Degradation : Liu et al. (2002) reported on the degradation of aniline by a newly isolated, extremely aniline-tolerant Delftia sp. AN3, showcasing a potential application in the bioremediation of aniline-contaminated environments. The strain demonstrated an ability to grow on high concentrations of aniline, suggesting its use in the treatment of industrial wastewater containing aromatic amines (Liu et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

It is used in the preparation of luminogens and fluorescent polyimides , suggesting that it may interact with specific proteins or enzymes involved in these processes.

Mode of Action

Given its use in the preparation of luminogens and fluorescent polyimides , it is likely that it interacts with its targets to induce fluorescence, possibly through the transfer of energy or electrons.

Biochemical Pathways

Its role in the preparation of luminogens and fluorescent polyimides suggests that it may be involved in pathways related to fluorescence and energy transfer.

Result of Action

Its use in the preparation of luminogens and fluorescent polyimides suggests that it may induce fluorescence in these compounds, which could have various effects at the molecular and cellular levels.

properties

IUPAC Name |

4-chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(13-4-5-14-10)8-6-7(12)2-3-9(8)11/h2-3,6H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STILHYIIPWCHFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=C(C=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)

![2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2529171.png)

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2529172.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)

![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)

![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)

![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)

![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)

![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)